2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride
Overview
Description
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3O and its molecular weight is 242.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary significantly depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by imidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSOWQEZSPKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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